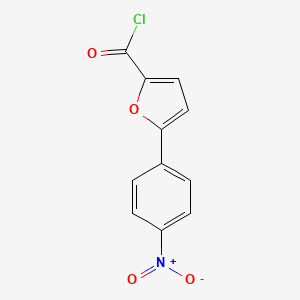

5-(4-nitrophenyl)furan-2-carbonyl Chloride

Description

Significance of Substituted Furan (B31954) Derivatives in Organic and Medicinal Chemistry

Substituted furan derivatives are of paramount importance in the fields of organic and medicinal chemistry due to their wide range of biological activities. The furan nucleus is a common structural motif found in numerous natural products and synthetic compounds with therapeutic properties. researchgate.net The versatility of the furan ring allows for a diverse array of substitutions, leading to compounds with a broad spectrum of pharmacological effects. utripoli.edu.lyresearchgate.net

The incorporation of a furan moiety into a molecule can significantly influence its pharmacokinetic properties, such as solubility and bioavailability. researchgate.netsemanticscholar.org The ether oxygen in the furan ring can act as a hydrogen bond acceptor, which can enhance the interaction of the molecule with biological targets. researchgate.net

Furan derivatives have demonstrated a wide array of medicinal applications, including:

Antimicrobial Activity: Many furan-containing compounds exhibit potent antibacterial, antifungal, and antiviral properties. utripoli.edu.lyorientjchem.org For instance, nitrofurantoin is a well-known antibacterial agent used to treat urinary tract infections, and its mechanism of action involves the furan ring. orientjchem.org

Anticancer Activity: Certain substituted furans have shown promise as anticancer agents by targeting various mechanisms within cancer cells, such as inhibiting enzymes or inducing apoptosis. utripoli.edu.lyorientjchem.org

Anti-inflammatory Effects: Furan derivatives have been investigated for their ability to inhibit cyclooxygenase (COX) enzymes, which are involved in the inflammatory response. orientjchem.org

Central Nervous System Activity: The furan scaffold is also present in compounds with antidepressant, anticonvulsant, and anxiolytic activities. utripoli.edu.ly

The biological activity of furan derivatives can be finely tuned by altering the substitution pattern on the furan ring. utripoli.edu.ly This allows medicinal chemists to design and synthesize novel compounds with improved efficacy and selectivity for specific biological targets.

Overview of Acyl Chloride Functionality in Advanced Synthetic Methodologies

Acyl chlorides, also known as acid chlorides, are highly reactive organic compounds characterized by the -COCl functional group. chemeurope.com This functional group is a derivative of a carboxylic acid where the hydroxyl (-OH) group has been replaced by a chlorine atom. wikipedia.org The high reactivity of acyl chlorides stems from the presence of two electron-withdrawing groups (the carbonyl oxygen and the chlorine atom) attached to the same carbon atom. This makes the carbonyl carbon highly electrophilic and susceptible to attack by nucleophiles. chemeurope.comfiveable.mechemistrystudent.com

The chloride ion is an excellent leaving group, which further enhances the reactivity of acyl chlorides in nucleophilic acyl substitution reactions. fiveable.me This high reactivity makes acyl chlorides extremely useful intermediates in organic synthesis, allowing for the facile preparation of a variety of other carboxylic acid derivatives. wikipedia.orgstudy.com

Common reactions involving acyl chlorides include:

Esterification: Acyl chlorides react readily with alcohols to form esters. study.com

Amidation: Reaction with amines yields amides. study.com

Anhydride Formation: Acyl chlorides can react with carboxylates to produce acid anhydrides. study.com

Friedel-Crafts Acylation: They are used to introduce an acyl group onto an aromatic ring.

The synthesis of acyl chlorides is typically achieved by treating a carboxylic acid with a chlorinating agent. chemistrystudent.com Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), and oxalyl chloride ((COCl)₂). chemeurope.comchemguide.co.ukchemguide.co.uk The choice of reagent often depends on the specific substrate and the desired reaction conditions. The reaction with thionyl chloride is particularly advantageous as the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification. chemeurope.comchemguide.co.uk

Contextualization of 5-(4-Nitrophenyl)furan-2-carbonyl Chloride within Arylfuran Chemistry Research

This compound is a specific example of an arylfuran derivative that combines the key features discussed above: a substituted furan ring and a reactive acyl chloride group. The "5-(4-nitrophenyl)" portion of the name indicates that a furan ring is substituted at the 5-position with a nitrophenyl group. This particular substitution pattern places the compound within the broader class of arylfurans, which are furan rings bearing an aryl (aromatic) substituent.

The presence of the nitro group (NO₂) on the phenyl ring is significant. The nitro group is a strong electron-withdrawing group, which can influence the electronic properties of the entire molecule, including the reactivity of the furan ring and the acyl chloride.

Research into arylfuran chemistry is driven by the potential to create novel compounds with unique biological and material properties. The synthesis of compounds like this compound typically involves a multi-step process. A common synthetic route starts with the corresponding carboxylic acid, 5-(4-nitrophenyl)furan-2-carboxylic acid, which is then converted to the acyl chloride using a chlorinating agent like thionyl chloride. prepchem.com The synthesis of the carboxylic acid precursor itself can be achieved through various methods, such as the Suzuki coupling of a boronic acid with a furan derivative. mdpi.com

The study of this compound and related compounds is relevant to several areas of chemical research:

Medicinal Chemistry: As a reactive intermediate, it can be used to synthesize a library of amide and ester derivatives by reacting it with various amines and alcohols. These new compounds can then be screened for potential biological activities, leveraging the known pharmacological importance of the furan and nitrophenyl motifs. For example, related 5-phenyl-furan-2-carboxylic acids have been investigated as potential antitubercular agents. mdpi.com

Materials Science: The rigid, aromatic structure of arylfurans makes them interesting candidates for the development of novel organic materials, such as polymers and dyes.

Synthetic Methodology: The synthesis and reactions of such compounds contribute to the broader understanding of organic reaction mechanisms and the development of new synthetic strategies.

Properties

IUPAC Name |

5-(4-nitrophenyl)furan-2-carbonyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H6ClNO4/c12-11(14)10-6-5-9(17-10)7-1-3-8(4-2-7)13(15)16/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IFEAELRKQSGSSY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(O2)C(=O)Cl)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H6ClNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90397017 | |

| Record name | 5-(4-nitrophenyl)furan-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

251.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

60335-99-1 | |

| Record name | 5-(4-nitrophenyl)furan-2-carbonyl Chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90397017 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Mechanistic Investigations of Reactivity and Transformation Pathways of 5 4 Nitrophenyl Furan 2 Carbonyl Chloride

Nucleophilic Acyl Substitution Reactions

The most prominent reaction pathway for 5-(4-nitrophenyl)furan-2-carbonyl chloride involves nucleophilic acyl substitution. In this two-step mechanism, a nucleophile attacks the electrophilic carbonyl carbon, leading to a tetrahedral intermediate. Subsequently, the chloride ion is eliminated as a leaving group, and the carbon-oxygen double bond is reformed, yielding the substituted product. libretexts.orglibretexts.org The reactivity of the acyl chloride is significantly enhanced by the electronic effects of the 4-nitrophenyl group.

The reaction of this compound with primary or secondary amines readily produces the corresponding amide derivatives. This reaction typically proceeds under mild conditions, often in the presence of a base like triethylamine (B128534) to neutralize the hydrogen chloride byproduct. nih.govhud.ac.uk The general procedure involves adding the acyl chloride to a solution of the amine and base in a suitable solvent, such as dichloromethane (B109758) or the bio-based solvent Cyrene™. nih.govhud.ac.uk

The electron-withdrawing nature of the para-nitro group on the phenyl ring plays a crucial role in activating the carbonyl group toward nucleophilic attack. This activation occurs through both inductive and resonance effects, which increase the partial positive charge on the carbonyl carbon. Kinetic studies have demonstrated that the presence of the nitro group can accelerate the reaction rate with nucleophiles like amines by 20–30% compared to non-nitrated analogs.

Table 1: Examples of Amide Synthesis from Related Nitro-Furoyl Chlorides This table is based on reactions with the related compound 5-nitro-furan-2-carbonyl chloride, illustrating the general reactivity.

| Amine Reactant | Base | Product | Yield | Reference |

| (4-Aminomethyl-phenyl)-dimethyl-amine | Et₃N | N-((4-(Dimethylamino)phenyl)methyl)-5-nitrofuran-2-carboxamide | 89% | nih.gov |

| 3-Morpholin-4-yl-phenyl-amine | Et₃N | 5-Nitro-furan-2-carboxylic acid (3-morpholin-4-yl-phenyl)-amide | 78% | nih.gov |

| 4-(4-Benzyl-piperidin-1-yl)-phenyl-amine | Et₃N | 5-Nitro-furan-2-carboxylic acid [4-(4-benzyl-piperidin-1-yl)-phenyl]-amide | 90% | nih.gov |

| 3-(4-Methyl-piperazin-1-yl)-phenyl-amine | Et₃N | 5-Nitro-furan-2-carboxylic acid [3-(4-methyl-piperazin-1-yl)-phenyl]-amide | 90% | nih.gov |

Synthesis of Ester Analogs and Reaction Pathway Analysis

Analogous to amide formation, this compound reacts with alcohols to form ester derivatives. This transformation also follows the nucleophilic acyl substitution mechanism (addition-elimination). libretexts.orgmasterorganicchemistry.com The reaction involves the attack of the alcohol's oxygen atom on the carbonyl carbon, formation of a tetrahedral intermediate, and subsequent expulsion of the chloride leaving group. libretexts.org

The reaction pathway is favored because the chloride ion is a good leaving group. The presence of the 4-nitrophenyl substituent enhances the electrophilicity of the carbonyl carbon, facilitating the initial nucleophilic attack by the alcohol. The reaction is often carried out in the presence of a non-nucleophilic base to scavenge the HCl produced.

The efficiency and selectivity of acylation reactions involving furan-2-carbonyl chlorides are highly dependent on the nature of the substituents on the furan (B31954) and any attached aromatic rings.

Electronic Effects: Electron-withdrawing groups (EWGs), such as the nitro group in this compound, significantly increase the electrophilicity of the carbonyl carbon. This makes the compound more reactive towards nucleophiles compared to analogs with electron-donating groups or less powerful EWGs like halogens. Kinetic studies on the related 5-nitro-2-furoyl chloride confirm that the reaction proceeds via a bimolecular mechanism. researchgate.net

Steric Effects: The presence of bulky substituents near the reaction center can impede the approach of the nucleophile, thereby reducing the reaction rate. For instance, a methyl group on the phenyl ring adjacent to the furan linkage can introduce steric hindrance that limits reactivity.

Table 2: Comparative Analysis of Substituent Effects on Reactivity

| Compound | Key Substituent | Effect on Carbonyl Electrophilicity | Consequence for Reactivity | Reference |

| This compound | 4-Nitro group (EWG) | Significantly Increased | High reactivity in nucleophilic acyl substitution. | |

| 5-(2-Methyl-4-nitrophenyl)furan-2-carbonyl chloride | 2-Methyl group | Increased (from nitro group) | Reduced reactivity due to steric hindrance from the ortho-methyl group. | |

| 5-(Chlorophenyl)furan-2-carbonyl chloride | Chloro group (EWG) | Moderately Increased | Less reactive than the nitro-substituted analog. | |

| 5-(Chloromethyl)furan-2-carbonyl chloride | Chloromethyl group | - | Serves as a useful intermediate for biofuels and polymers. rsc.org | rsc.org |

Reduction Chemistry of the Nitro Functionality

The nitro group of this compound can be chemically reduced, offering a pathway to new derivatives with altered electronic properties and reactivity.

The selective reduction of the aromatic nitro group to an amine is a key transformation. This must often be accomplished without affecting other functional groups in the molecule, such as the furan ring or the acyl chloride (or its ester/amide derivatives).

Common strategies include:

Catalytic Hydrogenation: This is a widely used method for reducing nitro groups. It typically involves using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C) or platinum oxide.

Metal/Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic reagents for nitro group reduction.

Hydride Reagents: While sodium borohydride (B1222165) (NaBH₄) itself is generally not strong enough to reduce a nitro group, its reactivity can be enhanced with additives. jsynthchem.comsci-hub.se For example, using NaBH₄ in conjunction with transition metal complexes like Ni(PPh₃)₄ has been shown to be effective for reducing nitroaromatic compounds to their corresponding amines in an ethanol (B145695) solvent. jsynthchem.com Other systems, such as NaBH₄ with boron trifluoride etherate (BF₃·OEt₂), have been developed for the selective reduction of other functional groups in the presence of a nitro group, highlighting the possibility of tailored reagent systems. calvin.edu

Table 3: Selected Methods for Nitro Group Reduction

| Reagent System | Conditions | Outcome | Reference |

| H₂ / Pd-C | Varies (pressure, temperature) | Reduction of nitro to amino group. | |

| NaBH₄ / Ni(PPh₃)₄ | Room temperature, Ethanol | Reduction of nitroaromatic to amine. | jsynthchem.com |

| Hydrazine (B178648) Hydrate (B1144303) / Iron Oxide Catalyst | - | Selective reduction of nitro groups. | researchgate.net |

Impact of Reduction on Compound Reactivity and Subsequent Transformations

The reduction of the nitro group to an amino group dramatically alters the electronic character of the molecule. The nitro group is a powerful electron-withdrawing group, whereas the resulting amino group is a strong electron-donating group.

This electronic reversal has significant consequences:

Reactivity of the Acyl Group: The electron-donating amino group decreases the electrophilicity of the furan-2-carbonyl carbon. This makes the resulting 5-(4-aminophenyl)furan-2-carbonyl chloride (or its derivatives) less reactive in nucleophilic acyl substitution reactions compared to its nitro-containing precursor.

New Transformation Pathways: The presence of the primary aromatic amine functionality opens up a wide range of subsequent synthetic possibilities. The amine can be diazotized with nitrous acid to form a diazonium salt. This intermediate is highly versatile and can be used in reactions such as the Sandmeyer reaction to introduce various substituents (e.g., -Cl, -Br, -CN) onto the phenyl ring. The amine itself can also act as a nucleophile, potentially participating in further acylation or alkylation reactions.

Cross-Coupling Reactions and Transition Metal Catalysis

The presence of the furan ring and the carbon-chlorine bond in the carbonyl chloride moiety allows this compound to be a substrate in various transition metal-catalyzed cross-coupling reactions. These reactions are fundamental for the formation of carbon-carbon bonds, enabling the construction of intricate molecular skeletons.

Exploration of Suzuki-Miyaura Coupling and Related Methodologies

The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide or triflate, stands as a powerful tool for forging carbon-carbon bonds. While direct Suzuki-Miyaura coupling of acyl chlorides is less common than that of aryl halides, the reaction can be adapted for substrates like this compound. The reaction typically involves the coupling of the furan scaffold with various aryl or heteroaryl boronic acids.

Research into the Suzuki-Miyaura reaction of similar furan systems has demonstrated the viability of this approach. For instance, the coupling of methyl 5-bromofuran-2-carboxylate with (4-nitrophenyl)boronic acid, a precursor to the carboxylic acid of the title compound, proceeds efficiently in the presence of a palladium catalyst such as bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂). mdpi.com This suggests that the furan ring is amenable to palladium-catalyzed cross-coupling.

The general mechanism for the Suzuki-Miyaura coupling involves a catalytic cycle that includes oxidative addition of the palladium(0) catalyst to the organic halide (or in this adapted case, the acyl chloride), transmetalation with the organoboron reagent, and reductive elimination to yield the coupled product and regenerate the catalyst. libretexts.org For acyl chlorides, the initial oxidative addition step can be competitive with direct nucleophilic attack by the base or the boronic acid derivative.

The selection of the catalyst system, including the palladium source and the ligand, is critical for achieving high efficiency. For heteroaryl chlorides, which can sometimes deactivate catalysts, specialized ligands are often employed. ysu.ammdpi.com Bulky, electron-rich phosphine (B1218219) ligands have been shown to be effective in promoting the coupling of challenging substrates. libretexts.org

Catalytic Efficiency and Mechanism in Carbon-Carbon Bond Formation

The efficiency of the Suzuki-Miyaura coupling of this compound is highly dependent on the chosen catalytic system and reaction conditions. The general catalytic cycle for a Suzuki-Miyaura reaction is well-established and consists of three primary steps:

Oxidative Addition: A low-valent palladium(0) complex inserts into the carbon-halogen or, in this case, the carbon-acyl bond of the substrate. For acyl chlorides, this step can be rapid.

Transmetalation: The organopalladium(II) intermediate formed in the previous step reacts with an activated organoboron species (e.g., an arylboronate) to exchange the organic groups. This step is often the rate-determining step of the catalytic cycle.

Reductive Elimination: The newly formed diorganopalladium(II) complex undergoes reductive elimination to form the carbon-carbon bond of the product and regenerate the palladium(0) catalyst, which can then re-enter the catalytic cycle. wildlife-biodiversity.com

The choice of palladium precursor and ligand significantly impacts the catalytic efficiency. Common palladium sources include palladium(II) acetate (B1210297) (Pd(OAc)₂) and tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃). acs.org The ligand's role is to stabilize the palladium center, influence its reactivity, and facilitate the elementary steps of the catalytic cycle. For challenging substrates like heteroaryl chlorides, bulky and electron-rich phosphine ligands such as tricyclohexylphosphine (B42057) (PCy₃) and tri-tert-butylphosphine (B79228) (P(t-Bu)₃) have been shown to be highly effective. nih.gov

Below is a table summarizing typical catalyst systems and conditions used in Suzuki-Miyaura reactions of related aryl and heteroaryl chlorides, which can be extrapolated for the coupling of this compound.

| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |

| Pd(OAc)₂ / SPhos | K₃PO₄ | Toluene/H₂O | 100 | 85-95 | nih.gov |

| Pd₂(dba)₃ / P(t-Bu)₃ | K₂CO₃ | Dioxane | 80-100 | 80-98 | nih.gov |

| PdCl₂(dppf) | Na₂CO₃ | DME/H₂O | 90 | 75-90 | mdpi.com |

| Pd(PPh₃)₄ | Cs₂CO₃ | Toluene | 110 | 70-90 | ysu.am |

This table presents generalized data for Suzuki-Miyaura reactions of related compounds and serves as a guide for potential conditions for the title compound.

Cyclocondensation and Heterocyclic Ring Formation Reactions

The highly electrophilic carbonyl chloride group of this compound makes it an excellent precursor for the synthesis of a wide variety of heterocyclic compounds through cyclocondensation reactions with binucleophilic reagents.

Reaction of Carbonyl Chloride with Diverse Nucleophilic Heterocycles

The reaction of this compound with compounds containing two nucleophilic centers, such as diamines, amino alcohols, and aminothiols, leads to the formation of fused heterocyclic systems. The initial step is typically an acylation of one of the nucleophilic groups by the carbonyl chloride, followed by an intramolecular cyclization via condensation with the second nucleophilic group.

For example, the reaction with o-phenylenediamine (B120857) would be expected to produce a furan-substituted benzimidazole. Similarly, reaction with 2-aminophenol (B121084) or 2-aminothiophenol (B119425) would yield the corresponding furan-substituted benzoxazole (B165842) or benzothiazole, respectively. The general synthetic approach for benzoxazoles involves the condensation of 2-aminophenols with carboxylic acids or their derivatives, often facilitated by a catalyst. jocpr.com

The reaction with hydrazine derivatives can lead to the formation of various nitrogen-containing heterocycles. For instance, condensation with hydrazine hydrate can produce a pyridazinone derivative after cyclization. nih.gov The specific outcome often depends on the reaction conditions and the nature of the substituents on the hydrazine.

The following table provides examples of potential cyclocondensation reactions with this compound and the expected heterocyclic products.

| Nucleophilic Heterocycle | Expected Fused Heterocyclic Product |

| o-Phenylenediamine | 2-(5-(4-Nitrophenyl)furan-2-yl)-1H-benzo[d]imidazole |

| 2-Aminophenol | 2-(5-(4-Nitrophenyl)furan-2-yl)benzo[d]oxazole |

| 2-Aminothiophenol | 2-(5-(4-Nitrophenyl)furan-2-yl)benzo[d]thiazole |

| Hydrazine Hydrate | 3-(5-(4-Nitrophenyl)furan-2-yl)pyridazin-6(1H)-one |

| Ethylenediamine | 2-(5-(4-Nitrophenyl)furan-2-yl)-4,5-dihydro-1H-imidazole |

Synthesis of Fused and Bridged Heterocyclic Systems

Beyond simple fused systems, this compound can be a building block for more complex bridged heterocyclic structures. This often involves intramolecular reactions of a pre-functionalized derivative. For instance, an intramolecular Diels-Alder reaction of a furan derivative (IMDAF) can lead to the formation of complex polycyclic bridged systems. hud.ac.uk While this reaction typically involves a diene and a dienophile within the same molecule, the furan ring itself can act as the diene component.

Furthermore, intramolecular cyclization reactions of furan derivatives containing suitable side chains can also afford bridged systems. For example, a 5-substituted furfuryl amide has been shown to undergo an unusual isomerization-cyclization to provide a benzo acs.orgjocpr.comfuro[2,3-c]pyridin-3-one, which is a fused system, but highlights the potential for complex rearrangements and cyclizations. acs.org The synthesis of furan-bridged 10-membered rings has been achieved through the [8+2]-cycloaddition of dienylfurans with acetylenic esters, demonstrating another pathway to bridged architectures starting from furan precursors.

The synthesis of such complex systems often requires multi-step sequences where the initial acylation with this compound is followed by further transformations to install the necessary functionality for the final cyclization step.

Design and Synthesis of Novel Derivatives of 5 4 Nitrophenyl Furan 2 Carbonyl Chloride for Functional Exploration

Furan-Based Chalcone (B49325) Architectures

Chalcones, characterized by an open-chain flavonoid structure with two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system, are significant precursors in flavonoid biosynthesis. tandfonline.comjocpr.com The incorporation of a furan (B31954) ring, particularly one substituted with a nitrophenyl group, has been a key strategy in developing new chalcone derivatives with potential pharmacological applications.

Claisen-Schmidt Condensation Methodologies

A primary and efficient method for synthesizing furan-based chalcones is the Claisen-Schmidt condensation. jocpr.com This reaction typically involves the condensation of an aldehyde with a ketone in the presence of a base. In the context of derivatives of 5-(4-nitrophenyl)furan-2-carbonyl chloride, the corresponding aldehyde, 5-(4-nitrophenyl)furan-2-carbaldehyde, serves as a key starting material.

This aldehyde is reacted with various substituted acetophenones to yield a series of chalcones. tandfonline.comresearchgate.net The reaction is often carried out in the presence of a base such as sodium hydroxide (B78521) (NaOH) in a suitable solvent like ethanol (B145695). tandfonline.comresearchgate.net In some instances, the reaction can be performed under solvent-free conditions by grinding the reactants with a solid base, offering a more environmentally friendly approach. asianpubs.orgasianpubs.org

For example, a series of 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones has been synthesized through the condensation of 5-(4-nitrophenyl)furan-2-carbaldehyde with different aromatic ketones using a 40% NaOH solution in a methanol (B129727) and DMF solvent mixture. researchgate.net Similarly, grinding 5-(4-nitrophenyl)furan-2-carbaldehyde with substituted aryl methyl ketones and NaOH in a mortar and pestle at room temperature has proven to be an effective method for producing these chalcone derivatives. tandfonline.com

The general synthetic scheme for the Claisen-Schmidt condensation to produce these furan-based chalcones is depicted below:

Scheme 1: Synthesis of Furan-Based Chalcones via Claisen-Schmidt Condensation

(Image depicting the general reaction of 5-(4-nitrophenyl)furan-2-carbaldehyde with a substituted acetophenone (B1666503) in the presence of a base to form a furan-based chalcone.)

Elucidation of Structure-Activity Relationships (SAR) within Chalcone Libraries

The synthesized libraries of furan-based chalcones have been subjected to various biological evaluations, allowing for the elucidation of structure-activity relationships (SAR). These studies aim to understand how different substituents on the aromatic rings influence the biological activity of the compounds.

For instance, in a study of furan-based chalcones as potential MAO-B inhibitors, it was found that the substitution on the A-ring of the chalcone moiety plays a critical role in the inhibitory activity. tandfonline.com A bromine substitution at the 3-position of the A-ring resulted in the highest inhibitory potential against MAO-B. tandfonline.com In contrast, a bromine at the 4-position significantly decreased the activity. tandfonline.com

Another study on chalcones derived from apocynin and 5-nitrofuran revealed that compounds with specific substitutions on the phenyl ring, such as 4-trifluoromethoxy, 4-fluoro, 4-sulfonyl methyl, 3,4,5-trimethoxy, and 4-nitro groups, exhibited significant anti-inflammatory activity. asianpubs.org The presence of electron-withdrawing groups on the phenyl ring of the chalcone has been shown to be a key factor in their biological effects. jocpr.com

Pyrazole (B372694) and Pyrazoline Functionalizations

The α,β-unsaturated carbonyl system of chalcones makes them ideal precursors for the synthesis of various heterocyclic compounds, including pyrazoles and pyrazolines. thepharmajournal.com These five-membered heterocyclic rings are known to possess a wide range of pharmacological properties. researchgate.netnih.gov

Cyclocondensation Routes to Pyrazole Scaffolds

A common method for the synthesis of pyrazoline derivatives is the cyclocondensation reaction of chalcones with hydrazine (B178648) hydrate (B1144303). thepharmajournal.comcabidigitallibrary.org This reaction proceeds through the addition of the hydrazine to the α,β-unsaturated carbonyl system of the chalcone, followed by an intramolecular cyclization and dehydration to form the pyrazoline ring.

Specifically, 1-aryl-3-[5-(4-nitrophenyl)-2-furyl]prop-2-en-1-ones can be reacted with hydrazine hydrate in a suitable solvent, such as glacial acetic acid or ethanol, under reflux conditions to yield 1-acetyl-3-aryl-5-[5'-(4-nitrophenyl)-2'-furyl]-4,5-dihydro-1H-pyrazoles. researchgate.net The use of glacial acetic acid as a solvent can lead to the formation of N-acetylated pyrazolines. researchgate.netthepharmajournal.com The reaction with phenylhydrazine (B124118) can also be employed to introduce a phenyl group on the pyrazoline nitrogen. thepharmajournal.com

The general reaction for the synthesis of pyrazolines from furan-based chalcones is shown below:

Scheme 2: Synthesis of Pyrazolines from Furan-Based Chalcones

(Image depicting the cyclocondensation of a furan-based chalcone with hydrazine hydrate to form a pyrazoline derivative.)

Advanced Synthetic Strategies for Derivative Library Generation

To generate diverse libraries of pyrazole and pyrazoline derivatives, various synthetic strategies can be employed. The initial diversity is introduced through the use of a wide range of substituted acetophenones in the preceding Claisen-Schmidt condensation, leading to a library of chalcones with different substituents. researchgate.net

Furthermore, the reaction conditions for the cyclocondensation can be modified to introduce different functionalities. For example, using substituted hydrazines allows for the introduction of various groups at the N1 position of the pyrazole ring. thepharmajournal.com The reaction of chalcones with hydrazine hydrate in ethanol typically yields the non-acetylated pyrazoline, while the use of glacial acetic acid as a solvent can lead to the N-acetyl derivative. thepharmajournal.comnih.govacs.org

Synthesis of Thiadiazole, Oxadiazole, and Triazolothiadiazole Conjugates

The versatile nature of the this compound scaffold extends to the synthesis of other important heterocyclic systems, including thiadiazoles, oxadiazoles, and triazolothiadiazoles. These heterocycles are known to exhibit a broad spectrum of biological activities. nih.govfrontiersin.org

The synthesis of these conjugates often begins with the conversion of the starting acid chloride to the corresponding carboxylic acid hydrazide, 5-(4-nitrophenyl)furan-2-carbohydrazide. This hydrazide then serves as a key intermediate for the construction of the desired heterocyclic rings.

For the synthesis of 1,3,4-oxadiazoles, the carbohydrazide (B1668358) can be reacted with various aromatic acids in the presence of a dehydrating agent like phosphorus oxychloride. researchgate.netresearchgate.net Alternatively, reaction with carbon disulfide in an alkaline medium, followed by acidification, can yield the corresponding oxadiazole-2-thiol. nih.gov

The synthesis of 1,3,4-thiadiazoles can be achieved by reacting the carbohydrazide with carbon disulfide. The resulting intermediate can then be further cyclized.

Triazolothiadiazoles, a fused heterocyclic system, can be synthesized from the corresponding 4-amino-5-(5-nitrofuran-2-yl)-4H-1,2,4-triazole-3-thiol. This triazole intermediate can be obtained from the carbohydrazide and can then be reacted with various reagents, such as aromatic aldehydes, to form the fused triazolothiadiazole ring system. researchgate.net Research has also described the synthesis of nitrophenylfurfurylidene-1,2,4-triazolothiadiazines from the condensation of dibromopropanones with 4-amino-5-mercapto-1,2,4-triazoles. researchgate.net

Multi-component Reaction (MCR) Approaches to Heterocyclic Diversity

Multi-component reactions (MCRs), which involve the combination of three or more reactants in a single synthetic operation to form a new product containing the essential parts of all components, offer an efficient and atom-economical route to complex molecules. While specific MCRs involving this compound are not extensively documented, its reactive acyl chloride functionality makes it a prime candidate for incorporation into known MCR-type syntheses to generate heterocyclic diversity.

One of the most common applications of acyl chlorides is in the synthesis of 1,3,4-oxadiazoles. The reaction of this compound with a carbohydrazide would yield a 1,2-diacylhydrazine intermediate. This intermediate can then undergo cyclodehydration to form a 2,5-disubstituted 1,3,4-oxadiazole. nih.govnih.gov This transformation is typically achieved using dehydrating agents such as phosphorus oxychloride or thionyl chloride. nih.gov This approach allows for the introduction of a wide variety of substituents at the 5-position of the oxadiazole ring, depending on the choice of the starting carbohydrazide.

| Reactant 1 | Reactant 2 | Product | Reaction Type | Typical Conditions | Reference |

| This compound | Aroyl/Alkyl Hydrazide | 2-(5-(4-nitrophenyl)furan-2-yl)-5-(aryl/alkyl)-1,3,4-oxadiazole | Cyclodehydration | POCl3, reflux | nih.govnih.gov |

| This compound | Thiosemicarbazide | 2-amino-5-(5-(4-nitrophenyl)furan-2-yl)-1,3,4-thiadiazole | Cyclization | Acid or base catalysis | youtube.com |

Another important class of heterocycles, thiazoles, can be synthesized through the Hantzsch thiazole (B1198619) synthesis. youtube.com This method involves the reaction of a thioamide with an α-haloketone. While not a direct MCR with the acyl chloride, this compound can be readily converted to the corresponding thioamide. This thioamide can then participate in a Hantzsch-type reaction to afford a 2-substituted thiazole bearing the 5-(4-nitrophenyl)furan moiety.

Investigation of Ring Transformation and Annulation Pathways

The furan ring within the this compound scaffold is an aromatic diene and can participate in cycloaddition reactions, most notably the Diels-Alder reaction. nih.govtudelft.nl This reaction allows for the transformation of the five-membered furan ring into a six-membered oxygen-bridged cyclohexene (B86901) ring system, known as an oxanorbornene. The reactivity of the furan ring in a Diels-Alder reaction is influenced by the electronic nature of its substituents. The electron-withdrawing 4-nitrophenyl group at the 5-position and the carbonyl chloride at the 2-position are expected to decrease the electron density of the furan ring, potentially reducing its reactivity as a diene in normal electron-demand Diels-Alder reactions. tudelft.nl However, these reactions can often be promoted under thermal or Lewis acid-catalyzed conditions. nih.gov

The resulting oxanorbornene adducts can serve as versatile intermediates for further synthetic transformations. For instance, the oxygen bridge can be cleaved under acidic conditions to yield substituted cyclohexadiene or aromatic compounds. This provides a powerful strategy for the construction of complex polycyclic and aromatic systems from a furan precursor.

| Diene | Dienophile | Product | Reaction Type | Typical Conditions | Reference |

| 5-(4-nitrophenyl)furan derivative | Maleimide | 7-oxa-norbornene derivative | Diels-Alder Cycloaddition | Heat or Lewis Acid | nih.govtudelft.nl |

| 5-(4-nitrophenyl)furan derivative | Alkene/Alkyne | Substituted cyclohexadiene/benzene | Diels-Alder/Aromatization | High Temperature | rsc.org |

Development of Polymeric and Material Precursors

The bifunctional nature of this compound, with its reactive acyl chloride group and the potential for modification of the nitrophenyl ring, makes it an attractive precursor for the development of novel polymers and materials.

Incorporation of the Furan-Nitrophenyl Moiety into Polymer Backbones

The acyl chloride group of this compound is highly susceptible to nucleophilic attack by amines, making it an ideal monomer for the synthesis of polyamides. Polycondensation of this compound with various aliphatic or aromatic diamines would lead to the formation of polyamides containing the 5-(4-nitrophenyl)furan moiety as a repeating unit in the polymer backbone.

The properties of the resulting polyamides, such as their thermal stability, solubility, and mechanical strength, can be tailored by the choice of the diamine comonomer. For instance, the use of aromatic diamines would be expected to produce rigid-rod like polymers with high thermal stability, while aliphatic diamines would lead to more flexible materials. The presence of the polar nitro group along the polymer chain could also influence inter-chain interactions and material properties.

| Monomer 1 | Monomer 2 | Polymer | Polymerization Type | Typical Conditions |

| This compound | Aliphatic Diamine (e.g., Hexamethylenediamine) | Aliphatic-Aromatic Polyamide | Polycondensation | Low temperature solution polymerization |

| This compound | Aromatic Diamine (e.g., p-Phenylenediamine) | Aromatic Polyamide | Polycondensation | Low temperature solution polymerization |

Synthetic Routes to Functionalized Monomers for Material Applications

To create functional materials, this compound can be converted into polymerizable monomers containing functional groups such as vinyl or acrylate (B77674) moieties.

One straightforward approach to a vinyl-functionalized monomer involves the conversion of the precursor, 5-(4-nitrophenyl)furan-2-carboxylic acid, into a vinyl ester. This can be achieved through a palladium-catalyzed reaction with vinyl acetate (B1210297). e3s-conferences.orgbohrium.com The resulting 5-(4-nitrophenyl)furan-2-vinyl carboxylate would be a polymerizable monomer suitable for free-radical polymerization to produce polyvinyl esters.

Alternatively, an acrylate or methacrylate (B99206) monomer can be synthesized. This would typically involve the reduction of the carboxylic acid or acyl chloride to the corresponding alcohol, 5-(4-nitrophenyl)furan-2-methanol. Subsequent esterification of this alcohol with acryloyl chloride or methacryloyl chloride in the presence of a base would yield the desired acrylate or methacrylate monomer. These monomers can then be polymerized to form polymers with the furan-nitrophenyl moiety as a pendant group.

| Starting Material | Reagents | Product | Reaction Sequence | Reference |

| 5-(4-nitrophenyl)furan-2-carboxylic acid | Vinyl acetate, Pd catalyst | 5-(4-nitrophenyl)furan-2-vinyl carboxylate | Vinylation | e3s-conferences.orgbohrium.com |

| This compound | Reducing agent (e.g., NaBH4), then Acryloyl chloride, base | 5-(4-nitrophenyl)furan-2-yl)methyl acrylate | Reduction, Esterification | Inferred |

Spectroscopic and Structural Characterization of 5 4 Nitrophenyl Furan 2 Carbonyl Chloride and Its Derivatives

Advanced Nuclear Magnetic Resonance Spectroscopy (NMR) Investigations

NMR spectroscopy is a cornerstone for the structural verification of 5-(4-nitrophenyl)furan-2-carbonyl chloride, confirming the arrangement of the furan (B31954) ring, the nitro group, and the acyl chloride moiety. While specific spectral data for the carbonyl chloride is not extensively published, a detailed analysis can be derived from its immediate precursor, 5-(4-nitrophenyl)furan-2-carboxylic acid.

The analysis of the ¹H and ¹³C NMR spectra allows for the precise assignment of each proton and carbon in the molecule. For the closely related precursor, 5-(4-nitrophenyl)furan-2-carboxylic acid, detailed spectral data has been reported, providing a solid foundation for interpreting the spectrum of the target compound. mdpi.com

The protons on the furan ring (H-3 and H-4) typically appear as doublets, with their coupling constant confirming their adjacent positions. mdpi.com The protons of the para-substituted phenyl ring appear as two distinct doublets, characteristic of an AA'BB' system. mdpi.com In the ¹³C NMR spectrum, the carbons of the furan and phenyl rings, as well as the carboxyl carbon, are clearly resolved. mdpi.com

Upon conversion of the carboxylic acid (-COOH) to the carbonyl chloride (-COCl), the electron-withdrawing nature of the chlorine atom is expected to induce a downfield shift in the signals of the adjacent furan ring protons and carbons (specifically H-3, C-2, C-3, and the carbonyl carbon) due to deshielding effects.

Table 1: ¹H and ¹³C NMR Spectral Data for 5-(4-Nitrophenyl)furan-2-carboxylic Acid (in DMSO-d₆) Data sourced from a study on the precursor compound. mdpi.com

| Spectrum | Atom Position | Chemical Shift (δ, ppm) | Multiplicity / Coupling Constant (J, Hz) |

|---|---|---|---|

| ¹H NMR | COOH | 13.35 | br s |

| H-8, H-10 (Phenyl) | 8.31 | d, J = 9.0 | |

| H-7, H-11 (Phenyl) | 8.04 | d, J = 9.0 | |

| H-3, H-4 (Furan) | 7.44 / 7.37 | d, J = 3.7 | |

| ¹³C NMR | C-1 (Carbonyl) | 159.52 | - |

| C-5 (Furan) | 154.21 | - | |

| C-9 (Phenyl, C-NO₂) | 147.34 | - | |

| C-2 (Furan) | 146.21 | - | |

| C-7, C-11 / C-8, C-10 (Phenyl) | 125.67 / 124.93 | - | |

| C-3 / C-4 (Furan) | 120.29 / 112.08 | - |

To achieve unambiguous assignment of all signals and confirm the molecular structure, two-dimensional (2D) NMR techniques are invaluable.

COSY (Correlation Spectroscopy): This experiment would establish the connectivity between adjacent protons. Key correlations would be observed between the furan protons H-3 and H-4, and between the ortho- and meta-protons on the nitrophenyl ring.

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons, allowing for the definitive assignment of each carbon atom that bears a proton (e.g., C-3/H-3, C-4/H-4, and the phenyl C-H carbons).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (2-3 bonds), which is crucial for piecing together the molecular skeleton. For instance, a correlation between the furan proton H-3 and the carbonyl carbon (C-2) would confirm the substitution pattern on the furan ring. Similarly, correlations between the furan proton H-5 and the phenyl carbons would verify the link between the two ring systems.

Vibrational (Infrared, IR) and Electronic (Ultraviolet-Visible, UV-Vis) Spectroscopy

IR and UV-Vis spectroscopy probe the vibrational and electronic properties of the molecule, respectively, offering complementary information to NMR.

The IR spectrum of this compound is dominated by the characteristic absorption bands of its functional groups. The most prominent feature would be the strong stretching vibration of the carbonyl group (C=O) in the acyl chloride, which is expected in a higher frequency region (typically 1770-1820 cm⁻¹) than a standard ketone or carboxylic acid. Other key vibrational modes include the asymmetric and symmetric stretches of the nitro (NO₂) group, and the stretching vibrations of the aromatic and furan rings.

Table 2: Expected Characteristic IR Absorption Bands for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

|---|---|---|

| Acyl Chloride (R-CO-Cl) | C=O Stretch | ~ 1770 - 1820 |

| Nitro Group (Ar-NO₂) | Asymmetric Stretch | ~ 1510 - 1560 |

| Symmetric Stretch | ~ 1345 - 1385 | |

| Aromatic/Furan Rings | C=C Stretch | ~ 1450 - 1600 |

| Furan Ring | C-O-C Stretch | ~ 1000 - 1100 |

The molecular structure of this compound contains an extended conjugated system that acts as a strong chromophore. This system involves the p-nitrophenyl group, the furan ring, and the carbonyl group. The extensive π-electron delocalization across these components significantly lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Consequently, the molecule is expected to exhibit strong absorption in the ultraviolet-visible region due to π → π* electronic transitions. The presence of the electron-donating furan ring and the electron-withdrawing nitrophenyl and carbonyl groups facilitates intramolecular charge transfer (ICT), which often results in intense absorption bands at longer wavelengths, potentially extending into the visible spectrum and imparting color to the compound.

Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS)

Mass spectrometry is used to confirm the molecular weight and elemental composition of the compound. High-resolution mass spectrometry provides a highly accurate mass measurement, which is essential for determining the precise elemental formula.

The molecular formula for this compound is C₁₁H₆ClNO₄. nih.gov HRMS analysis would be expected to show a protonated molecular ion [M+H]⁺ in electrospray ionization (ESI) mode, with a calculated exact mass that matches the theoretical value, confirming the elemental composition. The presence of chlorine would be evident from the characteristic isotopic pattern of the molecular ion peak (M⁺˙ and [M+2]⁺˙ in a ~3:1 ratio).

Common fragmentation pathways in mass spectrometry would likely involve the loss of a chlorine radical (Cl•) or the loss of the carbonyl group (CO), leading to significant fragment ions that can be used to further corroborate the structure.

Table 3: Mass Spectrometry Data for this compound Data sourced from PubChem. nih.gov

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₁H₆ClNO₄ |

| Molecular Weight (g/mol) | 251.62 |

| Monoisotopic (Exact) Mass (Da) | 250.9985354 |

Molecular Weight Confirmation and Fragmentation Pathway Analysis

Mass spectrometry serves as a fundamental tool for verifying the molecular weight of this compound and elucidating its structure through controlled fragmentation. The compound's calculated molecular weight is 251.62 g/mol . nih.govepa.gov

Upon ionization in a mass spectrometer, the molecule undergoes predictable bond cleavages, generating a unique fragmentation pattern that acts as a structural fingerprint. While detailed experimental fragmentation studies on the carbonyl chloride are not extensively published, a plausible pathway can be predicted based on established chemical principles and analysis of related structures. nih.gov The primary fragmentation would likely initiate with the loss of the highly reactive chlorine radical or the entire carbonyl chloride group.

A plausible fragmentation pathway for this compound:

Initial Ionization: The molecule forms a molecular ion [M]⁺.

Loss of Chlorine: The C-Cl bond cleaves to form a stable acylium ion.

Decarbonylation: The acylium ion can subsequently lose a molecule of carbon monoxide (CO).

Nitro Group Fragmentation: The nitro group can be eliminated as NO₂ or undergo rearrangements.

A summary of key predicted fragments is presented in the table below.

| Predicted Fragment | Structure | m/z (mass/charge ratio) |

| [M-Cl]⁺ | [C₁₁H₆NO₄]⁺ | 216.03 |

| [M-COCl]⁺ | [C₁₀H₆NO₃]⁺ | 188.04 |

| [C₆H₄NO₂]⁺ | Nitrophenyl cation | 122.02 |

| [C₅H₃O-C=O]⁺ | Furoyl cation | 95.01 |

This interactive table outlines the expected major fragments in the mass spectrum.

Accurate Mass Measurements for Compound Purity and Identity Verification

High-resolution mass spectrometry (HRMS) provides an exceptionally precise measurement of a compound's mass, which is critical for unequivocally confirming its elemental composition and ensuring its purity. For this compound, the calculated monoisotopic mass is 250.998535 Da. nih.govepa.gov This value is distinct from any potential impurities, allowing for its unambiguous identification.

While HRMS data for the carbonyl chloride itself is not widely reported, studies on its immediate precursor, 5-(4-nitrophenyl)furan-2-carboxylic acid, highlight the power of this technique. In one such study, the experimentally determined mass was compared to the calculated mass, showing a negligible difference and thus confirming the compound's identity with high confidence. mdpi.com This method is crucial for validating synthetic products and ruling out the presence of byproducts with similar nominal masses. mdpi.comunimi.it

| Compound | Formula | Calculated Exact Mass [M+H]⁺ (Da) | Found Mass [M+H]⁺ (Da) | Reference |

| 5-(4-Nitrophenyl)furan-2-carboxylic acid | C₁₁H₇NO₅ | 232.0246 | 232.0248 | mdpi.com |

This table demonstrates the precision of HRMS in verifying the identity of a closely related precursor.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography offers definitive insight into the three-dimensional structure of a molecule in its solid, crystalline form. Although compounds like 5-phenyl-furan-2-carboxylic acids are known to be challenging to crystallize, researchers have successfully obtained and analyzed high-quality crystals of the immediate precursor, 5-(4-nitrophenyl)furan-2-carboxylic acid. mdpi.com The structural data from this precursor provides invaluable information regarding the likely conformation and intermolecular interactions of the carbonyl chloride derivative.

Single-Crystal X-ray Diffraction (SC-XRD) Analysis of Molecular Conformation

Single-crystal X-ray diffraction (SC-XRD) analysis of 5-(4-nitrophenyl)furan-2-carboxylic acid reveals key details about its molecular geometry. mdpi.com The analysis shows that the furan and phenyl rings are nearly coplanar, a conformation that facilitates electronic communication between the two aromatic systems. The nitro group and the carboxylic acid group are positioned at opposite ends of this planar structure. This planarity is a critical feature that influences the molecule's electronic properties and its ability to engage in stacking interactions.

The structural parameters obtained for the carboxylic acid precursor are expected to be very similar to those of the carbonyl chloride, particularly concerning the arrangement of the furan and nitrophenyl rings.

| Structural Parameter | Description | Observed Value (in 5-(4-Nitrophenyl)furan-2-carboxylic acid) | Reference |

| Dihedral Angle (Furan-Phenyl) | The angle between the planes of the furan and phenyl rings. | ~5.7° | mdpi.com |

| Molecular Planarity | The overall deviation of the atoms from a best-fit plane. | High degree of planarity | mdpi.com |

This table summarizes key conformational details derived from SC-XRD data of the precursor compound.

Investigation of Intermolecular Interactions and Crystal Packing Motifs

The crystal structure of 5-(4-nitrophenyl)furan-2-carboxylic acid is stabilized by a network of strong intermolecular forces that dictate how the molecules pack together. mdpi.com The analysis revealed a complex network of hydrogen bonds and significant π-π stacking forces. mdpi.com

In the crystal lattice of the carboxylic acid, molecules form hydrogen-bonded dimers via their carboxylic acid groups. These dimers then arrange into layers, which are held together by π-π stacking interactions between the electron-rich furan ring of one molecule and the electron-poor nitrophenyl ring of an adjacent molecule. mdpi.com

For the this compound derivative, the capacity for hydrogen bonding would be significantly reduced due to the replacement of the -COOH group with -COCl. However, the strong π-π stacking interactions are expected to remain a dominant feature in its crystal packing, driven by the planar, electron-rich and electron-poor aromatic systems.

| Interaction Type | Description | Relevance to this compound | Reference |

| π-π Stacking | Attraction between the aromatic furan and nitrophenyl rings of adjacent molecules. | Expected to be a primary force driving crystal packing. | mdpi.com |

| Hydrogen Bonding | Occurs between the carboxylic acid groups in the precursor. | Absent in the carbonyl chloride, but other weak C-H···O interactions may exist. | mdpi.com |

This interactive table outlines the significant intermolecular forces identified in the precursor's crystal structure and their relevance to the title compound.

Computational Chemistry and Theoretical Investigations of 5 4 Nitrophenyl Furan 2 Carbonyl Chloride

Quantum Chemical Calculations Using Density Functional Theory (DFT)

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for the study of electronic structures. For a molecule like 5-(4-nitrophenyl)furan-2-carbonyl chloride, DFT calculations can elucidate its geometric and electronic properties. A typical approach would involve a hybrid functional, such as B3LYP, combined with a basis set like 6-31G(d,p) to provide reliable results.

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional structure. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to a minimum on the potential energy surface.

The molecule's structure is characterized by a furan (B31954) ring connected to a nitrophenyl group at the 5-position and a carbonyl chloride group at the 2-position. The relative orientation of these rings and the carbonyl chloride group defines the conformational landscape. The planarity of the system is of particular interest, as the delocalization of π-electrons across the furan and phenyl rings can influence the molecule's stability and reactivity. The angle between the furan and phenyl rings is a key parameter. In a related compound, 5-(4-nitrophenyl)furan-2-carboxylic acid, this angle has been found to be relatively small, suggesting a high degree of planarity. mdpi.com

A detailed analysis would involve calculating the rotational barriers around the single bonds connecting the furan ring to the phenyl ring and the carbonyl chloride group. This helps to identify the most stable conformer and any other low-energy conformers that might be present at room temperature.

Table 1: Representative Calculated Geometrical Parameters for a Furan-Phenyl System

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C(furan)-C(phenyl) | ~1.46 Å |

| Bond Length | C(furan)-C(carbonyl) | ~1.48 Å |

| Bond Length | C=O (carbonyl) | ~1.19 Å |

| Bond Length | C-Cl (carbonyl) | ~1.79 Å |

| Bond Angle | C(furan)-C(furan)-C(carbonyl) | ~125° |

| Dihedral Angle | Phenyl-Furan | < 10° |

Note: These are representative values based on similar structures; specific calculations for this compound would be needed for precise figures.

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. The MEP maps the electrostatic potential onto the electron density surface, with different colors representing different potential values.

For this compound, the MEP surface would highlight:

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. The oxygen atoms of the nitro group and the carbonyl group are expected to be the most negative regions.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. The carbonyl carbon is a highly electrophilic site due to the electron-withdrawing effects of the adjacent oxygen and chlorine atoms. The hydrogen atoms of the phenyl and furan rings will also exhibit positive potential.

The MEP surface provides a visual representation of the charge distribution and is a powerful indicator of the molecule's reactivity. The carbonyl chloride group, in particular, stands out as a highly reactive electrophilic center.

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

HOMO: The HOMO represents the ability to donate an electron. In this compound, the HOMO is likely to be distributed over the furan and phenyl rings, which are the most electron-rich parts of the molecule.

LUMO: The LUMO represents the ability to accept an electron. The LUMO is expected to be localized on the nitrophenyl group and the carbonyl chloride moiety, as these are the most electron-deficient regions. The nitro group is a strong electron-withdrawing group, which lowers the energy of the LUMO.

The analysis of the FMOs helps in understanding the molecule's behavior in various reactions. For instance, in a reaction with a nucleophile, the nucleophile's HOMO would interact with the LUMO of this compound.

Table 2: Representative Frontier Molecular Orbital Energies for a Nitrophenyl-Furan System

| Orbital | Energy (eV) |

| HOMO | ~ -7.0 eV |

| LUMO | ~ -3.5 eV |

| HOMO-LUMO Gap | ~ 3.5 eV |

Note: These are estimated values based on similar compounds; precise calculations would be required for this compound.

Theoretical vibrational frequency calculations are instrumental in interpreting experimental infrared (IR) and Raman spectra. By calculating the harmonic vibrational frequencies using DFT, one can predict the positions of the absorption bands in the spectra.

For this compound, key vibrational modes would include:

C=O stretch: A strong absorption band in the IR spectrum, typically in the region of 1750-1800 cm⁻¹, characteristic of an acyl chloride.

NO₂ stretches: Asymmetric and symmetric stretching vibrations of the nitro group, usually found around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.

C-Cl stretch: The stretching vibration of the carbon-chlorine bond in the carbonyl chloride group.

Aromatic C-H and C=C stretches: Vibrations associated with the furan and phenyl rings.

Comparing the calculated vibrational spectrum with an experimental spectrum can help to confirm the molecule's structure and assign the observed spectral bands to specific molecular motions. Theoretical calculations often show good agreement with experimental data after applying a scaling factor to account for anharmonicity and other effects.

Molecular Dynamics Simulations and Reaction Pathway Modeling

While DFT calculations provide insights into the static properties of a molecule, molecular dynamics (MD) simulations can explore its dynamic behavior over time.

MD simulations and reaction pathway modeling can be employed to study the mechanisms of reactions involving this compound. A key reaction for this molecule is nucleophilic acyl substitution, where the chloride ion is replaced by a nucleophile.

Computational methods can be used to map out the potential energy surface for such a reaction. This involves identifying the transition state, which is the highest energy point along the reaction coordinate. The energy of the transition state determines the activation energy of the reaction.

For the reaction of this compound with a nucleophile, such as an amine or an alcohol, a tetrahedral intermediate is expected to form. Computational modeling can provide the structures and energies of the reactants, transition state, intermediate, and products, offering a detailed picture of the reaction mechanism.

Determination of Energy Profiles and Activation Barriers for Transformations

Theoretical studies focusing on the energy profiles and activation barriers for transformations involving this compound provide critical insights into its reactivity. The compound's high reactivity is primarily associated with the carbonyl chloride group, which is susceptible to nucleophilic attack. Computational models, often employing Density Functional Theory (DFT), are used to map the potential energy surface for such reactions.

For instance, the reaction of this compound with a nucleophile (e.g., an amine or alcohol) proceeds through a tetrahedral intermediate. Quantum chemical calculations can determine the energy of the reactants, the transition state, and the intermediate, as well as the final products. The difference in energy between the reactants and the transition state defines the activation barrier (Ea), which is a key indicator of reaction kinetics.

While specific energy profile data for this exact molecule is not extensively published, studies on similar furan-based compounds and acyl chlorides allow for well-founded predictions. The presence of the electron-withdrawing 4-nitrophenyl group is expected to lower the activation barrier for nucleophilic acyl substitution compared to unsubstituted furan-2-carbonyl chloride. This effect stems from the stabilization of the electron-rich transition state. Kinetic studies on related compounds have shown that the nitro group can increase reaction rates by 20–30% compared to non-nitro analogs.

A hypothetical reaction coordinate diagram would show two main transition states: one for the formation of the tetrahedral intermediate and one for its collapse to products with the expulsion of the chloride ion. The relative heights of these barriers determine the rate-limiting step of the transformation.

Structure-Property Relationships Through Advanced Computational Approaches

Computational chemistry provides a powerful toolkit for predicting the reactivity and electronic characteristics of molecules like this compound. Reactivity descriptors derived from conceptual DFT are used to understand its chemical behavior. Key descriptors include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO gap, and the molecular electrostatic potential (MEP).

The HOMO energy correlates with the ability to donate electrons, while the LUMO energy indicates the ability to accept electrons. For an electrophilic species like an acyl chloride, the LUMO is of particular interest. It is typically localized on the carbonyl carbon, indicating this site's susceptibility to nucleophilic attack. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and stability; a smaller gap suggests higher reactivity.

The MEP map provides a visual representation of the charge distribution. For this compound, the MEP would show a strong positive potential (electrophilic region) around the carbonyl carbon and a strong negative potential (nucleophilic region) around the oxygen atoms of the nitro group.

Table 1: Predicted Electronic Properties of the 5-(4-nitrophenyl)furan Scaffold Note: These values are representative for the core molecular structure, as calculated for closely related analogs like the corresponding carboxylic acid, and provide a strong indication of the electronic properties of the carbonyl chloride derivative.

| Property | Predicted Value/Description | Implication for Reactivity |

| HOMO Energy | Low | Low tendency to donate electrons |

| LUMO Energy | Low | High tendency to accept electrons; high electrophilicity |

| HOMO-LUMO Gap | Small | High chemical reactivity |

| Molecular Electrostatic Potential (MEP) | Positive potential on carbonyl carbon; negative potential on nitro group oxygens | Carbonyl carbon is the primary site for nucleophilic attack |

The reactivity of this compound is significantly modulated by the inductive and resonance effects of its substituents. The 4-nitrophenyl group and the furan ring collectively influence the electrophilicity of the carbonyl carbon.

Inductive Effect (-I): The nitro group (NO₂) is a powerful electron-withdrawing group. It exerts a strong negative inductive effect, pulling electron density away from the phenyl ring. This effect is transmitted through the furan ring to the carbonyl group, increasing the partial positive charge on the carbonyl carbon and making it more susceptible to nucleophilic attack.

Resonance Effect (-R): The nitro group also exerts a strong negative resonance effect, delocalizing the pi-electrons of the phenyl ring and further withdrawing electron density. The furan ring acts as a conjugated bridge, allowing this resonance effect to extend to the carbonyl group. This delocalization stabilizes the transition state of nucleophilic acyl substitution reactions.

Combined, these effects greatly enhance the electrophilicity of the acyl chloride, making it a highly reactive intermediate for synthesizing various derivatives like amides and esters. The furan ring itself participates in the conjugated system, efficiently relaying the electronic demands of the nitro group to the reactive carbonyl chloride moiety.

In silico Pharmacological Profiling and Drug Design

Derivatives of the 5-(4-nitrophenyl)furan scaffold have been identified as promising therapeutic agents, particularly as antitubercular agents. mdpi.com Molecular docking is a computational technique used to predict the binding mode and affinity of a molecule to the active site of a target protein.

Research has identified that compounds in this class can target enzymes essential for the survival of Mycobacterium tuberculosis, such as MbtI. mdpi.com MbtI is an enzyme involved in the biosynthesis of mycobactin (B74219), an iron-scavenging siderophore. Inhibiting this pathway disrupts the bacterium's crucial iron acquisition mechanism. mdpi.com

Docking studies of the corresponding carboxylic acid, 5-(4-nitrophenyl)furan-2-carboxylic acid, within the active site of MbtI have provided valuable insights. mdpi.com These studies reveal key intermolecular interactions, such as hydrogen bonds and π-π stacking, that stabilize the ligand-protein complex. The furan and phenyl rings often engage in stacking interactions with aromatic residues in the active site, while the nitro group can form favorable contacts. Such computational models are instrumental in rational drug design, guiding the synthesis of more potent and selective inhibitors.

Table 2: Representative Molecular Docking Interactions for 5-(4-Nitrophenyl)furan Analogs with MbtI

| Interacting Residue (MbtI) | Interaction Type | Moiety Involved |

| Aromatic Amino Acids (e.g., Tyr, Phe) | π-π Stacking | Phenyl Ring, Furan Ring |

| Polar Amino Acids (e.g., Ser, Thr) | Hydrogen Bonding | Carboxylate/Nitro Group |

| Nonpolar Amino Acids (e.g., Leu, Val) | Hydrophobic Interactions | Furan Ring |

In silico ADME prediction is a critical step in early-stage drug discovery to evaluate the pharmacokinetic profile of a compound. numberanalytics.com Computational tools are used to estimate properties that determine a molecule's viability as a drug, such as its ability to be absorbed by the gut, distributed through the body, metabolized by enzymes, and excreted. pensoft.netnih.gov These predictions are often guided by frameworks like Lipinski's "Rule of Five." japsonline.com

For the core structure of this compound (typically evaluated as its more stable carboxylic acid or ester analog), ADME predictions can be made. These models assess parameters like molecular weight, lipophilicity (LogP), topological polar surface area (TPSA), and the number of hydrogen bond donors and acceptors. japsonline.com Additionally, predictions can be made regarding blood-brain barrier (BBB) penetration, gastrointestinal (GI) absorption, and interaction with key metabolic enzymes like the cytochrome P450 family. pensoft.net

Table 3: Predicted ADME Properties for the 5-(4-Nitrophenyl)furan Scaffold

| ADME Property | Predicted Characteristic | Implication |

| Molecular Weight | < 500 g/mol | Compliant with Lipinski's Rules |

| LogP | Moderate | Balanced solubility and permeability |

| Topological Polar Surface Area (TPSA) | Moderate | Influences cell permeability and oral bioavailability |

| Hydrogen Bond Donors/Acceptors | Compliant with Lipinski's Rules | Favorable for oral absorption |

| Gastrointestinal (GI) Absorption | Predicted to be high | Good potential for oral administration |

| Blood-Brain Barrier (BBB) Permeation | Predicted to be low | Less likely to cause central nervous system side effects |

| CYP450 Inhibition | Potential for inhibition of some isoforms (e.g., CYP2C9, CYP2C19) pensoft.net | Indicates potential for drug-drug interactions |

Antimicrobial Efficacy and Spectrum of Activity

Derivatives of furan compounds are noted for their antimicrobial properties. The core structure, particularly when featuring a nitro group, is essential for this activity. researchgate.net

Research has demonstrated the efficacy of furan derivatives against a variety of bacterial strains. For instance, derivatives such as 5-aryl-4-(5-nitrofuran-2-yl)-pyrimidines have shown significant antibacterial activity against Neisseria gonorrhoeae and Staphylococcus aureus. nih.gov The activity of some of these compounds was found to be comparable or even superior to the commercial drug Spectinomycin. nih.gov

In one study, a series of 5-nitro-2-furfurylidene derivatives were synthesized and tested. Several of these compounds were effective at a concentration of 100μg per disc in inhibiting the growth of Gram-positive bacteria like Bacillus subtilis and Staphylococcus aureus, and Gram-negative bacteria such as Escherichia coli and Salmonella typhimurium. researchgate.net However, none of the tested compounds in this series showed activity against Pseudomonas aeruginosa. researchgate.net

Another study focused on chalcones derived from a related aldehyde, (5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde)). These chalcones exhibited promising activity against both Gram-positive and Gram-negative bacterial strains. jocpr.com The antimicrobial activity of nitroaromatic compounds like these is believed to be linked to the enzymatic reduction of the nitro group within the bacterial cell, which produces toxic reactive species. researchgate.net

The compound this compound itself has been investigated for its antitubercular properties, showing a minimum inhibitory concentration (MIC) of 3.125 μg/mL against Mycobacterium tuberculosis.

Table 1: Antibacterial Activity of Furan Derivatives

| Compound Class | Bacterial Strain | Activity/Observation |

|---|---|---|

| This compound | Mycobacterium tuberculosis | MIC: 3.125 μg/mL |

| 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Neisseria gonorrhoeae | Significant activity, comparable to Spectinomycin. nih.gov |

| 5-Aryl-4-(5-nitrofuran-2-yl)-pyrimidines | Staphylococcus aureus | Significant activity, comparable to Spectinomycin. nih.gov |

| 5-Nitro-2-furfurylidene derivatives (9a, 9c-g) | Bacillus subtilis | Active at 100μ g/disc . researchgate.net |

| 5-Nitro-2-furfurylidene derivatives (9a, 9c-g) | Staphylococcus aureus | Active at 100μ g/disc . researchgate.net |

| 5-Nitro-2-furfurylidene derivatives (9a, 9c-g) | Escherichia coli | Active at 100μ g/disc . researchgate.net |

| Chalcones from (5-(2-chloro-4-nitrophenyl)furan-2-carbaldehyde)) | Gram-positive strains | Promising activity reported. jocpr.com |

The antifungal potential of nitrofuran derivatives has also been a subject of investigation. mdpi.com A study on 5-nitro-2-furfurylidene derivatives demonstrated that several compounds in the series exhibited high activity against the pathogenic yeast Candida albicans at a concentration of 100μg. researchgate.net This suggests that the 2-aminobenzothiazole (B30445) and acetamido groups on the 5-nitrofuran scaffold could be important for antifungal effects. researchgate.net Research on natural dibenzofurans has also shown antifungal activity against C. albicans, with MIC values ranging from 16 µg/mL to 512 µg/mL. nih.gov

Table 2: Antifungal Activity of Furan Derivatives

| Compound Class | Fungal Strain | Activity/Observation |

|---|---|---|

| 5-Nitro-2-furfurylidene derivatives (9a, 9c-g) | Candida albicans | High activity at 100μg. researchgate.net |

The mechanism of antimicrobial action for these furan derivatives is multifaceted. A primary mechanism involves the reactivity of the core structure. The carbonyl chloride group in this compound is highly electrophilic and reactive towards nucleophiles, while the nitro group can be reduced, altering the compound's properties and contributing to its bioactivity.

For antitubercular activity, it has been proposed that this compound targets the iron acquisition mechanisms in mycobacteria, which are vital for their survival. More broadly, the antimicrobial effect of many nitroaromatic compounds is contingent on the enzymatic reduction of the nitro group, which generates cytotoxic radicals within the microbe. researchgate.net

Other furan derivatives have been shown to interfere with bacterial communication. Furan-2-carboxamides, for example, have demonstrated anti-quorum sensing properties by inhibiting the production of virulence factors in P. aeruginosa, suggesting that the protein LasR is a likely target. nih.gov

Anticancer Potential and Cellular Interactions

The anticancer properties of nitrofuran derivatives have been explored, revealing potential for cytotoxicity against various cancer cell lines.

Hybrid molecules combining a 4-thiazolidinone (B1220212) ring with a derivative of this compound have shown significant anticancer activity. nih.gov Specifically, 5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-thiazolidinones, which incorporate a "Ciminalum" moiety, have been evaluated against a panel of cancer cell lines. nih.gov

One derivative, 2h (3-{5-[(Z,2Z)-2-chloro-3-(4-nitrophenyl)-2-propenylidene]-4-oxo-2-thioxothiazolidin-3-yl}propanoic acid), was particularly potent, with mean GI₅₀ (50% growth inhibition) and TGI (total growth inhibition) values of 1.57 µM and 13.3 µM, respectively, across the tested cell lines. nih.gov This compound showed high activity (GI₅₀ < 0.02 µM) against specific cell lines, including MOLT-4 and SR (Leukemia), SW-620 (Colon Cancer), SF-539 (CNS Cancer), and SK-MEL-5 (Melanoma). nih.gov Another derivative, 2f , also showed notable cytotoxicity with average GI₅₀, TGI, and LC₅₀ (50% lethal concentration) values of 2.80 µM, 32.3 µM, and 80.8 µM. nih.gov

Table 3: Cytotoxicity of Ciminalum–Thiazolidinone Hybrid Molecules

| Compound | Cancer Cell Line | GI₅₀ (µM) | TGI (µM) | LC₅₀ (µM) |

|---|---|---|---|---|

| 2h | Mean (across panel) | 1.57 nih.gov | 13.3 nih.gov | 65.0 nih.gov |

| Leukemia (MOLT-4, SR) | < 0.01 - 0.02 nih.gov | - | - | |

| Colon Cancer (SW-620) | < 0.01 - 0.02 nih.gov | - | - | |

| CNS Cancer (SF-539) | < 0.01 - 0.02 nih.gov | - | - | |

| Melanoma (SK-MEL-5) | < 0.01 - 0.02 nih.gov | - | - |

| 2f | Mean (across panel) | 2.80 nih.gov | 32.3 nih.gov | 80.8 nih.gov |

While direct studies on apoptosis induction by this compound are limited, research on related heterocyclic compounds provides insight into potential mechanisms. For example, certain furanone derivatives have been shown to arrest the cell cycle at the S and G2/M phases. nih.gov In a different class of natural product derivatives, deoxypodophyllotoxin (B190956) derivatives were found to induce apoptosis in various tumor cell lines, including MCF-7 (breast), HepG2 (liver), HT-29 (colon), and MG-63 (osteosarcoma). nih.gov This apoptotic induction was achieved by influencing the expression of Bcl-2 and Bax proteins, leading to a decrease in the Bcl-2/Bax ratio. nih.gov Although these are not direct derivatives of furan-2-carbonyl chloride, they highlight a common pathway that new anticancer agents often exploit. Further investigation is required to determine if this compound derivatives act via similar apoptotic pathways.

Investigation of Interactions with Key Cellular Targets and Signaling Pathways

Derivatives of this compound have been the subject of research to understand their interactions with various cellular components. The core chemical structure, featuring a highly electrophilic carbonyl chloride group, is reactive toward nucleophiles, which facilitates the formation of a wide array of derivatives through nucleophilic acyl substitution. This reactivity is fundamental to its mechanism of action, allowing it to potentially bind to and modify biological molecules.

One area of investigation has been its antimicrobial properties. Specific derivatives, such as (Z)-N-(3-(5-(4-nitrophenyl)furan-2-carbonyl)thiazolidin-2-ylidene) cyanamide, have demonstrated potent inhibitory activity against enzymes like E. coli β-glucuronidase. The nitro group on the phenyl ring is considered to play a significant role in enhancing this biological activity, as analogs with a chloro-substituent instead of a nitro group show lower bioactivity. Furthermore, the broader class of nitroheterocyclic compounds is known to attack multiple targets within bacterial cells, a mechanism that relies on their reduction by bacterial enzymes to create toxic species that disrupt the cell's life cycle. nih.govresearchgate.net Preliminary studies have also suggested that these compounds may have potential applications in cancer treatment due to their ability to interact with cellular targets. smolecule.com